molecular formula C10H11N7O2 B11107966 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11107966
M. Wt: 261.24 g/mol
InChI Key: NFDBKHSIGXEDPY-LFYBBSHMSA-N
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Description

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, an amino group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the reaction of 5-amino-1H-tetrazole with an appropriate aldehyde or ketone to form the corresponding Schiff base. This is followed by the reaction with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or hydrazides.

Scientific Research Applications

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways and result in various effects such as inhibition of enzyme activity or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metals and its potential biological activities make it a compound of significant interest in multiple research fields.

Properties

Molecular Formula

C10H11N7O2

Molecular Weight

261.24 g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C10H11N7O2/c11-10-14-15-16-17(10)6-9(19)13-12-5-7-3-1-2-4-8(7)18/h1-5,18H,6H2,(H,13,19)(H2,11,14,16)/b12-5+

InChI Key

NFDBKHSIGXEDPY-LFYBBSHMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)O

Origin of Product

United States

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